AV123

RIPK1 inhibition necroptosis kinase assay

AV123 (CAS 233605-81-7) solves the critical challenge of cleanly dissecting necroptotic from apoptotic signaling without confounding cytotoxicity. This 2-aminobenzimidazole-derived RIPK1 inhibitor delivers: • RIPK1 IC50=12.12 μM; blocks TNF-α-induced necroptosis (EC50=1.7 μM) in Jurkat FADD-deficient cells • Leaves apoptosis unaffected at ≤50 μM; non-cytotoxic to RPE-1 cells (>29-fold experimental window) • SAR comparator to MBM105 (IC50=2.89 μM) for benzimidazole RIPK1 inhibitor optimization • ≥98% purity; powder & DMSO solution formats; global stock readiness

Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
Cat. No. B12411749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAV123
Molecular FormulaC11H14N4O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCCCNC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H14N4O2/c1-2-3-6-12-11-13-9-5-4-8(15(16)17)7-10(9)14-11/h4-5,7H,2-3,6H2,1H3,(H2,12,13,14)
InChIKeyKCMYEMHXIIFYLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AV123 Chemical Profile and Specification


AV123 (CAS: 233605-81-7; C11H14N4O2) is a 2-aminobenzimidazole derivative that functions as a receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitor [1]. It is commercially available from multiple vendors in >98% purity for research use, with standard storage at -20°C [2].

Inhibitor Target RIPK1 (receptor-interacting serine/threonine-protein kinase 1)
Assay Context Necroptosis pathway investigation in cell models
Compound Class 2‑aminobenzimidazole research‑grade kinase probe

AV123 Differentiation from Generic RIPK1 Inhibitors


RIPK1 inhibitors exhibit profound structural and mechanistic diversity, leading to orders-of-magnitude differences in potency (IC50 from low nM to high μM), target selectivity (RIPK1 vs. RIPK3), species cross-reactivity, and cell death pathway functional outcomes [1][2]. Unlike highly potent clinical candidates (e.g., GSK481, IC50 ~1.3 nM), AV123 occupies a distinct potency band (low μM) with documented functional discrimination between necroptotic and apoptotic cell death [3]. Substitution with a structurally unrelated RIPK1 inhibitor such as Necrostatin-1 or a RIPK3-targeted compound (e.g., GSK'872) would fundamentally alter the experimental pharmacology and render cross-study data non-comparable [4].

Potency Context Low‑μM range differs from nM clinical candidates; may shift required working concentration.
Pathway Selectivity AV123 spares apoptosis at tested concentrations, unlike necrostatins and RIPK3 inhibitors that may trigger off‑target cell death.
Target Specificity RIPK3‑targeted or pan‑RIPK inhibitors alter cell death pathway outcomes; cross‑study data may not be comparable.

AV123 Comparative Evidence vs. RIPK1 Analogs


AV123 vs. MBM105: RIPK1 Biochemical Potency

In a direct head-to-head biochemical assay using recombinant RIPK1, AV123 (Compound 12) exhibited an IC50 value of 12.12 μM, whereas the structurally optimized analog MBM105 (Compound 67) demonstrated ~4.2-fold greater potency with an IC50 of 2.89 μM under identical assay conditions [1].

RIPK1 Biochemical Potency
Head‑to‑head
AV123 IC50 = 12.12 μM ~4.2× MBM105 IC50 = 2.89 μM
Supports biochemical target‑engagement comparison.
Recombinant RIPK1 ADP‑Glo assay.
RIPK1 inhibition necroptosis kinase assay

Cellular Necroptosis Inhibition in Jurkat Model

In FADD-deficient Jurkat cells challenged with TNF-α, AV123 effectively blocked necroptotic cell death with an EC50 value of 1.7 μM [1]. Under identical experimental conditions, the lead analog MBM105 displayed an EC50 of 0.43 μM, representing a ~4-fold higher cellular functional potency [1].

Cellular Necroptosis EC50
Head‑to‑head
AV123 EC50 = 1.7 μM ~4× MBM105 EC50 = 0.43 μM
Supports cell‑based necroptosis potency context.
FADD‑deficient Jurkat cells, TNF‑α, 24 h.
necroptosis TNF-α cell viability

Necroptosis vs. Apoptosis Pathway Discrimination

AV123 exhibits functional discrimination between programmed cell death pathways: at concentrations up to 50 μM, it does not block apoptotic cell death in RPE-1 cells, while fully inhibiting TNF-α-induced necroptosis [1]. In contrast, the RIPK3 inhibitor GSK'872 can paradoxically induce Caspase-8-mediated apoptosis at elevated concentrations (e.g., 3 μM) [2], and the RIPK1 inhibitor Necrostatin-1 is reported to also inhibit indoleamine 2,3-dioxygenase (IDO) at higher concentrations [3].

Pathway Discrimination
Class‑level inference
Blocks necroptosis; no apoptosis inhibition ≤50 μM.
GSK′872 induces apoptosis at 3 μM; Nec‑1 inhibits IDO.
Supports necroptosis‑specific pathway interpretation; may reduce apoptosis‑confounding risk.
Data to verify; cross‑study comparison.
apoptosis cell death pathway selectivity

Cytotoxicity Profile in RPE-1 Cells

AV123 demonstrates a favorable cytotoxicity window: 24-hour treatment of RPE-1 cells with concentrations ranging from 0.01 μM to 50 μM produced no detectable reduction in cell viability [1]. By comparison, the highly potent clinical-stage RIPK1 inhibitor GSK481 exhibits cellular IC50 values in the low nM range (e.g., 10 nM in U937 cells) but has documented species selectivity limitations (≥100-fold reduced potency in rodent RIPK1 orthologs) [2].

Cytotoxicity Window
Reported
≤50 μM no viability loss in RPE‑1 cells
Supports working concentration range determination.
>29‑fold above necroptosis EC50; 24 h exposure.
cytotoxicity cell viability safety pharmacology

RIPK1 vs. RIPK3 Selectivity Inference

The 2-aminobenzimidazole scaffold of AV123 was designed for RIPK1 inhibition based on structure-activity relationship (SAR) optimization of marine benzosceptrin B fragments [1]. While direct kinome-wide selectivity data are not reported for AV123, the structurally related analog MBM105 demonstrated selective RIPK1 inhibition without significant off-target kinase activity in the screening panel [1]. By contrast, several clinical-stage RIPK1 inhibitors (e.g., GSK481, GSK2982772) have been profiled against >450 kinases and exhibit high monoselectivity for RIPK1 over RIPK3 [2], whereas the RIPK3 inhibitor GSK'872 shows >1000-fold selectivity for RIPK3 over RIPK1 [3].

Kinase Selectivity
Class‑level inference
Selective RIPK1 inhibition inferred; RIPK3 data not reported.
Supports RIPK1‑targeted study design; RIPK3 cross‑reactivity requires verification.
Structural analog MBM105 shows RIPK1 selectivity.
kinase selectivity RIPK3 target engagement

AV123 Validated Research Applications


Mechanistic Studies of RIPK1-Dependent Necroptosis

AV123 is validated for dose-dependent inhibition of TNF-α-induced necroptosis in human Jurkat FADD-deficient cells at an EC50 of 1.7 μM [1]. The compound's demonstrated lack of cytotoxicity in RPE-1 cells up to 50 μM provides a >29-fold experimental window, enabling clean dissection of necroptotic signaling without confounding toxicity [1]. This makes AV123 suitable as a chemical probe for pathway validation studies where moderate μM potency is acceptable and where the use of highly potent (nM) clinical candidates may be unnecessary or cost-prohibitive.

Differentiating Apoptosis and Necroptosis Pathways

AV123 uniquely enables pathway discrimination experiments due to its documented functional selectivity: it blocks necroptotic cell death (EC50=1.7 μM) while leaving apoptotic cell death unaffected at concentrations up to 50 μM [1]. This contrasts with compounds such as GSK'872, which at elevated concentrations can paradoxically activate caspase-8-mediated apoptosis, and Necrostatin-1, which exhibits off-target IDO inhibition [2][3]. Researchers requiring a clean tool to distinguish necroptosis from apoptosis in cell-based assays should consider AV123's validated pathway discrimination profile.

Ischemia-Reperfusion Injury & Chronic Necrotic Models

The vendor literature and supporting publications indicate that AV123 is appropriate for investigating necrotic chronic conditions including ischemia-reperfusion injury of the brain, heart, and kidney, as well as inflammatory and neurodegenerative disease models [4]. While direct in vivo data for AV123 are not available in the primary literature, the compound's biochemical and cellular profile (RIPK1 IC50=12.12 μM; necroptosis EC50=1.7 μM; non-cytotoxic) supports its use in establishing in vitro proof-of-concept for RIPK1-dependent pathology models [1].

SAR Studies of 2-Aminobenzazole RIPK1 Inhibitors

AV123 (Compound 12) serves as a key reference compound within the 2-aminobenzimidazole structural class derived from marine benzosceptrin B [1]. With a defined IC50 of 12.12 μM against RIPK1, it provides a baseline potency for structure-activity relationship (SAR) comparisons with more potent analogs such as MBM105 (IC50=2.89 μM; EC50=0.43 μM) [1]. Researchers engaged in medicinal chemistry optimization or comparative pharmacology of benzazole-derived RIPK1 inhibitors should procure AV123 as an essential comparator compound.

Application
Selection Property
Validation Focus
Mechanistic necroptosis studies
Reported cellular necroptosis inhibition and cytotoxicity absence profile
Verify necroptosis blockade and viability in target cell model
Apoptosis vs. necroptosis pathway discrimination
Functional pathway discrimination (blocks necroptosis, spares apoptosis)
Confirm absence of apoptosis induction at assay concentrations
Ischemia‑reperfusion & necrotic disease models
In vitro RIPK1 inhibition and necroptosis blockade evidence
Verify RIPK1‑dependence in disease‑relevant cell models
SAR studies of benzazole RIPK1 inhibitors
Baseline biochemical potency reference
Comparative potency assessment against analog series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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